molecular formula C12H9BrN2S B12932510 5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 105790-09-8

5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B12932510
CAS No.: 105790-09-8
M. Wt: 293.18 g/mol
InChI Key: GSGMABNYAZNXDS-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-6-phenylimidazo[2,1-b]thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, methyl, and phenyl groups in its structure contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-6-phenylimidazo[2,1-b]thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-6-phenylimidazo[2,1-b]thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs with different properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized and reduced forms of the compound, respectively.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-6-phenylimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with various enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 5-Bromo-2-methyl-6-phenylimidazo[2,1-b]thiazole imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

105790-09-8

Molecular Formula

C12H9BrN2S

Molecular Weight

293.18 g/mol

IUPAC Name

5-bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H9BrN2S/c1-8-7-15-11(13)10(14-12(15)16-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

GSGMABNYAZNXDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)Br

Origin of Product

United States

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